molecular formula C2HIN2S B1319030 2-Iodo-1,3,4-thiadiazole CAS No. 332133-91-2

2-Iodo-1,3,4-thiadiazole

Cat. No.: B1319030
CAS No.: 332133-91-2
M. Wt: 212.01 g/mol
InChI Key: VPSGDHZFVJANQC-UHFFFAOYSA-N
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Description

2-Iodo-1,3,4-thiadiazole is a heterocyclic compound that contains iodine, sulfur, and nitrogen atoms within its structure This compound is part of the broader class of 1,3,4-thiadiazoles, which are known for their diverse biological and chemical properties

Mechanism of Action

Target of Action

2-Iodo-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been found to exhibit diverse pharmacological activities, including anticancer properties . The primary targets of 1,3,4-thiadiazole derivatives are often associated with cancer cell growth and survival . For instance, they have been found to inhibit topoisomerase II , glutaminase , histone deacetylase , Abl kinase , and the human epidermal growth factor receptor .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in cellular processes. The compound’s interaction with its targets often results in the inhibition of these enzymes or receptors, which can disrupt the normal functioning of cancer cells . This disruption can lead to the induction of apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in cell growth and survival. By inhibiting key enzymes and receptors, the compound can disrupt these pathways, leading to the death of cancer cells . The exact pathways affected can vary depending on the specific targets of the compound.

Result of Action

The result of the action of this compound is the inhibition of cancer cell growth and survival. This is achieved through the induction of apoptosis and the disruption of the cell cycle . The compound’s effects on cancer cells have been confirmed through in vitro cell-based assays using various cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy

Biochemical Analysis

Biochemical Properties

2-Iodo-1,3,4-thiadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with key amino acid residues in proteins, forming stable complexes through hydrophobic interactions and hydrogen bonding . These interactions can modulate the activity of enzymes and proteins, making this compound a potential candidate for drug development.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound exhibits cytotoxic effects by disrupting DNA replication and inducing apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For example, this compound has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including liver and kidney damage . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can cross cellular membranes due to its lipophilic nature, allowing it to interact with intracellular targets . Additionally, this compound may be transported by specific binding proteins or transporters, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,3,4-thiadiazole typically involves the iodination of 1,3,4-thiadiazole derivatives. One common method is the reaction of 1,3,4-thiadiazole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole ring system, including derivatives like 2-iodo-1,3,4-thiadiazole, is known for its broad spectrum of antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant activity against various pathogenic microorganisms.

Key Findings:

  • Antibacterial Properties : Several studies have demonstrated that this compound derivatives show potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives substituted at the C-5 position of the thiadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Compounds derived from this compound have also been evaluated for antifungal properties. They exhibit activity against various fungi, including strains resistant to common antifungal agents .

Anticancer Applications

The anticancer potential of this compound has been a significant focus in recent research. The structural features of this compound enable it to interact with biological targets involved in cancer progression.

Case Studies:

  • Cytostatic Properties : Research has highlighted the cytostatic effects of 2-amino-1,3,4-thiadiazole derivatives. These compounds have shown promise in inhibiting cancer cell proliferation .
  • Lead Compounds : Many derivatives bearing the thiadiazole moiety are being explored as lead compounds for the development of new anticancer drugs due to their ability to induce apoptosis in cancer cells .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound has been investigated for several other therapeutic effects.

Therapeutic Activities:

  • Antitubercular Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, making them candidates for tuberculosis treatment .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been documented, suggesting potential use in treating inflammatory diseases .
  • Anticonvulsant Properties : Certain derivatives have exhibited anticonvulsant effects in preclinical models, indicating their potential utility in managing epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Understanding the structure-activity relationship is crucial for designing more effective compounds.

SAR Insights:

  • Modifications at various positions on the thiadiazole ring can significantly enhance or diminish biological activity.
  • The presence of halogen substituents like iodine often increases lipophilicity and biological interaction potential .

Comparison with Similar Compounds

Biological Activity

2-Iodo-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The presence of halogen substituents, such as iodine, can enhance the pharmacological properties of thiadiazole derivatives. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings and case studies.

The structure of this compound can be represented as follows:

C2H2N4S+I\text{C}_2\text{H}_2\text{N}_4\text{S}+\text{I}

This compound features a thiadiazole ring with an iodine atom at the second position, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-thiadiazoles show enhanced activity against various bacterial strains due to the presence of halogen substituents. Specifically, compounds with iodine have shown increased efficacy against Gram-positive bacteria compared to their non-iodinated counterparts .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
2-Iodo-5-methyl-1,3,4-thiadiazolePseudomonas aeruginosa16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study assessing the cytotoxic effects of several thiadiazole derivatives:

  • Compound tested: this compound
  • Cell lines: MCF-7 and HCT-116
  • Results:
    • At a concentration of 200 µM, significant reductions in cell viability were observed in both cell lines.
    • The IC50 values were determined to be approximately 150 µM for MCF-7 and 75 µM for HCT-116 .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that compounds containing the thiadiazole moiety can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Table 2: Anti-inflammatory Activity Assessment

CompoundInflammatory ModelEffectiveness (Reduction in Cytokines)
This compoundCarrageenan-induced paw edema50% reduction in TNF-alpha levels
Non-treated controlBaseline levels

Properties

IUPAC Name

2-iodo-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSGDHZFVJANQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HIN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592626
Record name 2-Iodo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332133-91-2
Record name 2-Iodo-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,3,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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